4-N-butylpiperidine hcl
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Overview
Description
4-N-butylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The butyl group attached to the nitrogen atom enhances its chemical properties and potential applications. This compound is often used in various scientific research fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-butylpiperidine hydrochloride typically involves the alkylation of piperidine with butyl halides. One common method is the reaction of piperidine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 4-N-butylpiperidine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-N-butylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 4-N-butylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-N-butylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N-butylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, depending on the target. For example, it may inhibit or activate certain pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, lacking the butyl group.
N-methylpiperidine: A similar compound with a methyl group instead of a butyl group.
N-ethylpiperidine: Contains an ethyl group instead of a butyl group.
Uniqueness
4-N-butylpiperidine hydrochloride is unique due to the presence of the butyl group, which enhances its lipophilicity and reactivity. This makes it more suitable for certain applications compared to its simpler counterparts.
Properties
Molecular Formula |
C10H23ClN2 |
---|---|
Molecular Weight |
206.75 g/mol |
IUPAC Name |
(1-butylpiperidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H22N2.ClH/c1-2-3-6-12-7-4-10(9-11)5-8-12;/h10H,2-9,11H2,1H3;1H |
InChI Key |
UBKNDCRHJUQHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)CN.Cl |
Origin of Product |
United States |
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